5-Nitro-2-furamidoxime
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Overview
Description
5-Nitro-2-furamidoxime is a chemical compound with the molecular formula C5H4N2O4. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by a furan ring substituted with a nitro group and an amidoxime functional group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furamidoxime typically involves the nitration of 2-furaldehyde followed by the conversion of the resulting 5-nitro-2-furaldehyde to the amidoxime derivative. The nitration process is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 5-position of the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The process is optimized for high yield and purity to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-furamidoxime undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 5-Amino-2-furamidoxime.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Oxidation: Oxidized furan derivatives
Scientific Research Applications
5-Nitro-2-furamidoxime has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Nitro-2-furamidoxime involves its interaction with cellular components, particularly DNA. The compound is known to inhibit DNA synthesis by forming toxic intermediates that bind to DNA, leading to the disruption of cellular processes. This mechanism is similar to other nitroheterocyclic compounds, which are known for their ability to cause DNA damage and inhibit cell growth .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofurfural: Another nitrofuran compound with similar antibacterial properties.
Nitrofurantoin: A well-known antibacterial agent used to treat urinary tract infections.
Furazolidone: An antibacterial and antiprotozoal agent used in veterinary medicine.
Uniqueness
5-Nitro-2-furamidoxime is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to inhibit DNA synthesis makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
772-43-0 |
---|---|
Molecular Formula |
C5H5N3O4 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
N'-hydroxy-5-nitrofuran-2-carboximidamide |
InChI |
InChI=1S/C5H5N3O4/c6-5(7-9)3-1-2-4(12-3)8(10)11/h1-2,9H,(H2,6,7) |
InChI Key |
WKIPQMJEBCEACS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C(=N/O)/N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=NO)N |
Origin of Product |
United States |
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